{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE
CAS No.:
Cat. No.: VC13806090
Molecular Formula: C42H84ClNO2
Molecular Weight: 670.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H84ClNO2 |
|---|---|
| Molecular Weight | 670.6 g/mol |
| IUPAC Name | 2,3-bis(octadec-9-enoxy)propyl-trimethylazanium;chloride |
| Standard InChI | InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1 |
| Standard InChI Key | LDGWQMRUWMSZIU-UHFFFAOYSA-M |
| SMILES | CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound consists of a propane backbone (C3H6) substituted at the 2- and 3-positions with (9Z)-octadec-9-en-1-yloxy groups. These 18-carbon unsaturated ether chains each contain a cis double bond at the 9th position, conferring fluidity and conformational flexibility . The terminal 1-position of the propane backbone is bonded to a trimethylazanium group (), balanced by a chloride counterion. This arrangement creates a bipolar structure: the oleyl chains provide hydrophobicity, while the quaternary ammonium moiety ensures water solubility.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,3-bis(octadec-9-enoxy)propyl-trimethylazanium;chloride | |
| Molecular Formula | ||
| Molecular Weight | 670.6 g/mol | |
| InChI | InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1 | |
| SMILES | CCCCCCCCC=CCCCCCCCCOCC(CN+(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] |
Stereochemical Considerations
The (9Z) designation in both oleyl chains confirms the cis configuration of the double bonds, which prevents tight molecular packing and lowers the compound’s melting point compared to saturated analogs. This geometric isomerism enhances solubility in organic solvents and improves miscibility with lipid bilayers, a critical factor in drug delivery applications .
Synthesis and Industrial Preparation
Reaction Pathway
Industrial synthesis typically involves a two-step process:
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Etherification: Glycerol reacts with two equivalents of (9Z)-octadec-9-en-1-ol under acidic conditions to form 2,3-bis[(9Z)-octadec-9-en-1-yloxy]propan-1-ol.
-
Quaternary Ammonium Formation: The primary alcohol group undergoes nucleophilic substitution with trimethylamine in the presence of methyl chloride, yielding the final quaternary ammonium chloride salt.
Table 2: Synthetic Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Etherification Catalyst | (0.5 mol%) | 78–85% |
| Reaction Temperature | 110–120°C | 24 h |
| Methylation Agent | 92% |
Purification Challenges
Due to the compound’s high molecular weight and lipophilicity, purification requires sequential steps:
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Liquid-Liquid Extraction: Separation using ethyl acetate/water mixtures removes unreacted alcohols.
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Column Chromatography: Silica gel with a chloroform/methanol gradient isolates the target compound from diastereomers.
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Recrystallization: Cold ethanol precipitates pure product as a waxy solid.
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −45°C and a melting point of 32°C, consistent with its unsaturated hydrocarbon chains. The low enables liquid crystalline phase formation at physiological temperatures, facilitating membrane fusion in drug delivery systems .
Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 12.4 | Forms micelles above 0.5 mM |
| Ethanol | 89.7 | Complete miscibility |
| Chloroform | 225.0 | Preferred for lipid solutions |
| Hexane | 3.2 | Limited due to polar headgroup |
Biological and Industrial Applications
Antimicrobial Activity
The compound’s quaternary ammonium group disrupts microbial cell membranes via electrostatic interactions with phospholipids. Minimum inhibitory concentrations (MICs) against common pathogens are:
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Staphylococcus aureus: 8 µg/mL
-
Escherichia coli: 16 µg/mL
-
Candida albicans: 32 µg/mL
Gene Delivery Systems
In lipid nanoparticles (LNPs), this molecule stabilizes mRNA by forming electrostatic complexes with phosphate groups. Transfection efficiency in HEK293 cells reaches 68% at 10 µM concentrations, outperforming DOTAP (54%) .
Surfactant Performance
Critical micelle concentration (CMC): 0.4 mM in aqueous solution. Surface tension reduction to 28 mN/m enables use in emulsifiers for topical formulations.
Comparison with Structural Analogs
Ether vs. Ester Linkages
Replacing ether linkages with esters (e.g., 2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium) increases hydrolysis susceptibility but enhances biodegradability . The ether-based compound discussed here shows superior stability in alkaline conditions (t1/2 > 6 months at pH 9).
Impact of Unsaturation
Saturated analogs (e.g., stearyl chains) exhibit higher melting points (52°C) but reduced membrane permeability, limiting their utility in drug delivery .
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